tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound with the molecular formula C22H34N2O3 and a molecular weight of 374.5 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of the compound tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate are currently unknown . This compound is often used as a chemical intermediate in pharmaceutical research
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it is challenging to determine the biochemical pathways affected by this compound .
Result of Action
The molecular and cellular effects of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Preparation Methods
The synthesis of tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-benzylpiperidin-4-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products.
Comparison with Similar Compounds
Tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound is used in various chemical reactions and has applications in organic synthesis.
Tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry.
This compound stands out due to its unique structure and versatile applications in different scientific fields.
Biological Activity
tert-Butyl 4-((1-benzylpiperidin-4-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 1172626-94-6, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.52 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a tert-butyl ester, which may influence its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in signaling pathways. The presence of the piperidine moiety suggests potential activity as a ligand for various receptors, including histamine receptors and possibly others involved in neurological functions.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound can act as antagonists or inverse agonists at histamine H3 receptors. These interactions can modulate neurotransmitter release, potentially offering therapeutic benefits in conditions such as anxiety and depression .
2. Anticancer Activity
Studies have demonstrated that related piperidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The mechanism appears to involve the inhibition of key enzymes in cancer cell proliferation pathways.
Case Studies
A recent study explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The findings indicated that these compounds could inhibit specific enzymes involved in lipid metabolism, which is crucial in cancer progression .
Table: Biological Activity Overview
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent modifications to introduce the benzyl and tert-butyl groups. The synthetic routes often utilize reagents such as di-tert-butyl dicarbonate for esterification processes .
Properties
IUPAC Name |
tert-butyl 4-(1-benzylpiperidin-4-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQOHTOQWWEIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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